molecular formula C9H8F2O3 B6341222 Ethyl 3,6-difluoro-2-hydroxybenzoate CAS No. 1214346-32-3

Ethyl 3,6-difluoro-2-hydroxybenzoate

Cat. No. B6341222
CAS RN: 1214346-32-3
M. Wt: 202.15 g/mol
InChI Key: UOJGBAPDGOHFNZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,6-difluoro-2-hydroxybenzoate, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis Methods and Properties

  • Synthesis via Esterification : The synthesis of ethyl p-hydroxybenzoate, a related compound, has been achieved by reacting p-hydroxybenzoic acid with ethanol in the presence of a catalyst like FeCl_3·6H_2O. Optimal conditions yield products with high purity and yield above 77.5% (Wang Mingxing, 2000).
  • Catalyzed Synthesis Approaches : Studies on catalyzed synthesis of ethyl p-hydroxybenzoate have been conducted using nanosolid superacids like SO_4~(2-)/Fe_2O_3, providing a yield of 93.3% under certain conditions (Zhu Wan-ren, 2008).

Environmental and Analytical Applications

  • Photochemical Degradation Studies : Research on the photochemical degradation of parabens, including ethyl p-hydroxybenzoate, has demonstrated efficient degradation using ultraviolet C lamps. This process is relevant for environmental cleanup and water treatment (M. Gmurek et al., 2015).
  • Extraction and Determination in Water Samples : A novel microfluidic device-based liquid-phase microextraction (DF-µLPME) method has been developed for the determination of parabens, including ethyl 4-hydroxybenzoate, in water samples. This technique offers high extraction efficiency and low detection limits (María Ramos-Payán et al., 2017).

Biochemical and Health-Related Research

  • Anticancer Activity of Derivatives : Novel hydrazide-hydrazone derivatives synthesized from ethyl paraben have shown anticancer activity, particularly against liver cancer cell lines. These derivatives indicate the potential for developing new therapeutic agents (M. Han et al., 2020).
  • Identification as Urinary Biomarkers : Ethyl paraben and its metabolites have been identified in human urine samples, suggesting their use as biomarkers for exposure assessment in epidemiological studies (Lei Wang & K. Kannan, 2013).

Material Science and Characterization

  • Characterization of Single Crystals : Growth and characterization of ethyl 4-hydroxybenzoate single crystals have been achieved using the modified vertical Bridgman technique. These crystals are important for various optical applications (S. Solanki et al., 2017).

Mechanism of Action

The mechanism of action of Ethyl 3,6-difluoro-2-hydroxybenzoate is not explicitly mentioned in the search results. Given its use as an intermediate in the synthesis of biologically active molecules, its mechanism of action would likely depend on the specific molecule it is incorporated into.

properties

IUPAC Name

ethyl 3,6-difluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJGBAPDGOHFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-difluoro-2-hydroxybenzoate

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